Molecular weight and formula of Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine
Molecular weight and formula of Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine
Executive Summary
Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine (IUPAC:
This guide provides a definitive technical breakdown of its molecular properties, a high-purity synthesis protocol via reductive amination, and a self-validating analytical workflow.
Physicochemical Core
The following data constitutes the baseline reference for
Table 1: Molecular Constants & Properties
| Property | Value | Derivation/Notes |
| Molecular Formula | Calculated from structure | |
| Molecular Weight | 174.29 g/mol | Monoisotopic Mass: 174.1732 |
| CAS Registry | Not Listed (Custom) | Derivative of CAS 100-36-7 |
| Physical State | Liquid (Predicted) | Colorless to pale yellow oil |
| Boiling Point | ~205°C (Predicted) | Based on homolog extrapolation |
| pKa (Base 1) | ~10.1 | Tertiary amine (diethyl) |
| pKa (Base 2) | ~9.5 | Secondary amine (internal) |
| LogP | 0.45 (Predicted) | Moderate lipophilicity |
Structural Derivation Logic
The formula
-
Parent Backbone:
-Diethylethylenediamine ( ).[1] -
Substituent: 2-Methoxyethyl group (
) replaces one amine hydrogen. -
Calculation:
.
Synthetic Methodology: Reductive Amination Route
While direct alkylation of
Reaction Scheme
Precursors:
Figure 1: Selective reductive amination pathway preventing poly-alkylation.
Detailed Protocol
Step 1: Imine Formation
-
Charge a dry reaction flask with
-Diethylethylenediamine (1.0 equiv) and anhydrous DCM (10 mL/g). -
Cool to 0°C under
atmosphere. -
Add Methoxyacetaldehyde (1.05 equiv) dropwise.
-
Critical Control Point: Stir for 30 minutes at 0°C to ensure complete imine formation before adding the reducing agent.
Step 2: Reduction
-
Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in portions to the cold mixture.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Monitor: Check consumption of starting amine via TLC (MeOH/DCM/NH4OH system).
Step 3: Workup & Isolation
-
Quench with saturated aqueous
. -
Extract with DCM (
). -
Dry organic layer over
and concentrate in vacuo. -
Purification: If necessary, purify via Kugelrohr distillation or flash chromatography (Silica, DCM:MeOH 95:5 + 1%
).
Structural Validation (Analytical Workflow)
Trustworthiness in chemical synthesis relies on multi-modal validation. The following analytical signatures confirm the identity of
Figure 2: Analytical decision tree for validating the synthesized intermediate.
Expected NMR Signatures ( )
-
1.05 ppm (t, 6H): Methyls of the diethyl group (
). -
2.5–2.7 ppm (m, 10H): Overlapping methylene signals:
- (4H)
- (4H)
- (2H)
-
3.35 ppm (s, 3H): Methoxy methyl group (
). -
3.50 ppm (t, 2H): Methylene adjacent to oxygen (
).
Applications & Handling
Primary Applications
-
Pharmaceutical Linkers: The diamine backbone serves as a "spacer" in PROTACs (Proteolysis Targeting Chimeras) or drug conjugates, where the methoxyethyl group improves solubility and reduces non-specific binding compared to alkyl chains.
-
Ligand Synthesis: Acts as a tridentate ligand (
-donor) for copper or zinc coordination complexes used in catalysis.
Safety & Storage (Self-Validating Protocol)
-
Hygroscopicity: The presence of the ether and amine functions makes this molecule hygroscopic.
-
Protocol: Store under Argon/Nitrogen at 4°C.
-
-
Corrosivity: Like most low-MW amines, it is likely corrosive to skin and eyes.
-
PPE: Neoprene gloves and face shield required during handling.
-
References
-
Starting Material Properties: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 60993, N,N-Diethylethylenediamine. Retrieved from [Link]
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]
